- Preparation of aromatic acetylene or aromatic ethylene compounds useful as PD-1 and PD-L1 inhibitors for the treatment of cancer and other related diseases, World Intellectual Property Organization, , ,
Cas no 95652-81-6 (6-Chloro-2-methoxynicotinaldehyde)
95652-81-6 structure
Product Name:6-Chloro-2-methoxynicotinaldehyde
Numéro CAS:95652-81-6
Le MF:C7H6ClNO2
Mégawatts:171.581040859222
MDL:MFCD11847276
CID:1012021
PubChem ID:10855945
Update Time:2024-10-25
6-Chloro-2-methoxynicotinaldehyde Propriétés chimiques et physiques
Nom et identifiant
-
- 6-chloro-2-methoxynicotinaldehyde
- 6-Chloro-2-methoxy-pyridine-3-carbaldehyde
- 6-chloro-2-methoxypyridine-3-carbaldehyde
- 6-Chloro-2-methoxy-3-pyridinecarbaldehyde
- 6-Chloro-3-formyl-2-methoxypyridine
- 3-Pyridinecarboxaldehyde, 6-chloro-2-methoxy-
- 6-CHLORO-2-METHOXYPYRIDINE-3-CARBOXALDEHYDE
- AVBARORPQMEWPR-UHFFFAOYSA-N
- BCP18468
- 3504AJ
- 6-chloro-3-formyl-2-methoxy-pyridine
- AB64671
- SY045175
- AK157966
- 6-Chloro-2-metho
- 6-Chloro-2-methoxy-3-pyridinecarboxaldehyde (ACI)
- MFCD11847276
- AKOS022638389
- Z1255428295
- VDA65281
- 95652-81-6
- DB-080321
- W11386
- DS-9123
- 95052-81-6
- SCHEMBL1266601
- 6-CHLORO-2-METHOXY-3-PYRIDINECARBOXALDEHYDE
- DTXSID20445994
- 6-Chloro-2-methoxypyridine-3-carboxaldehyde, 97%
- CS-0037312
- EN300-1272363
- 6-Chloro-2-methoxynicotinaldehyde
-
- MDL: MFCD11847276
- Piscine à noyau: 1S/C7H6ClNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3
- La clé Inchi: AVBARORPQMEWPR-UHFFFAOYSA-N
- Sourire: O=CC1C(OC)=NC(Cl)=CC=1
Propriétés calculées
- Qualité précise: 171.0087061g/mol
- Masse isotopique unique: 171.0087061g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 2
- Complexité: 142
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 39.2
- Le xlogp3: 1.6
Propriétés expérimentales
- Dense: 1.317±0.06 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 78-81 °C
- Point d'ébullition: 90 ºC (3 Torr)
- Point d'éclair: 120.2±25.9 ºC,
- Solubilité: Légèrement soluble (1,7 g / l) (25 ºC),
6-Chloro-2-methoxynicotinaldehyde Informations de sécurité
-
Symbolisme:
- Mot signal:Warning
- Description des dangers: H302-H315-H317-H319-H335
- Déclaration d'avertissement: P261-P280-P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 22-36/37/38-43
- Instructions de sécurité: 26-36/37
-
Identification des marchandises dangereuses:
- Conditions de stockage:Inert atmosphere,2-8°C
6-Chloro-2-methoxynicotinaldehyde PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024007803-250mg |
6-Chloro-2-methoxypyridine-3-carboxaldehyde |
95652-81-6 | 97% | 250mg |
$666.40 | 2023-08-31 | |
| Alichem | A024007803-500mg |
6-Chloro-2-methoxypyridine-3-carboxaldehyde |
95652-81-6 | 97% | 500mg |
$1029.00 | 2023-08-31 | |
| Alichem | A024007803-1g |
6-Chloro-2-methoxypyridine-3-carboxaldehyde |
95652-81-6 | 97% | 1g |
$1797.60 | 2023-08-31 | |
| TRC | C597905-10mg |
6-Chloro-2-methoxynicotinaldehyde |
95652-81-6 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C597905-50mg |
6-Chloro-2-methoxynicotinaldehyde |
95652-81-6 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | C597905-100mg |
6-Chloro-2-methoxynicotinaldehyde |
95652-81-6 | 100mg |
$ 230.00 | 2022-06-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 772747-500MG |
6-Chloro-2-methoxypyridine-3-carboxaldehyde |
95652-81-6 | 97% | 500MG |
¥1046.32 | 2022-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY266-100mg |
6-Chloro-2-methoxynicotinaldehyde |
95652-81-6 | 95+% | 100mg |
181CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY266-1g |
6-Chloro-2-methoxynicotinaldehyde |
95652-81-6 | 95+% | 1g |
¥488.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY266-5g |
6-Chloro-2-methoxynicotinaldehyde |
95652-81-6 | 95+% | 5g |
¥1558.0 | 2022-06-09 |
6-Chloro-2-methoxynicotinaldehyde Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; 1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.2 -78 °C; 3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C; 3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
- Optimization of physicochemical properties of pyridone-based EP3 receptor antagonists, Bioorganic & Medicinal Chemistry Letters, 2021, 47,
Méthode de production 3
Conditions de réaction
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 5 min, -78 °C; 1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt
Référence
- Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1, Journal of Medicinal Chemistry, 2017, 60(13), 5857-5867
Méthode de production 4
Conditions de réaction
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; -10 °C; 30 min, -10 °C
1.2 Reagents: Butyllithium ; -10 °C; 2 h, -10 °C
1.3 -10 °C; 1.5 h, -10 °C; -10 °C → rt
1.4 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; rt; 2 h, rt → 50 °C
1.2 Reagents: Butyllithium ; -10 °C; 2 h, -10 °C
1.3 -10 °C; 1.5 h, -10 °C; -10 °C → rt
1.4 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; rt; 2 h, rt → 50 °C
Référence
- Green preparation of biphenyl derivatives as PD-1/PD-L1 inhibitor for treatment of tumor, China, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran , Water ; 1 h, -78 °C
1.2 2 h, -78 °C
1.3 Reagents: Acetic acid
1.4 Reagents: Sodium bicarbonate Solvents: Water ; basified, cooled
1.2 2 h, -78 °C
1.3 Reagents: Acetic acid
1.4 Reagents: Sodium bicarbonate Solvents: Water ; basified, cooled
Référence
- Biaryl compounds as immune checkpoint inhibitors, compositions and methods for preparation, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Solvents: Methanol ; rt → 50 °C; 16 h, 50 °C
Référence
- Heterocyclic compounds as mutant IDH inhibitors and their preparation, United States, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Référence
- Pyridinone derivatives as selective cytotoxic agents against HIV infected cells and their preparation, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 15 min, -78 °C; 1 h, -78 °C
1.2 Solvents: Dimethylformamide ; 15 min, -78 °C; 30 min, -78 °C → rt
1.3 Reagents: Citric acid Solvents: Water
1.2 Solvents: Dimethylformamide ; 15 min, -78 °C; 30 min, -78 °C → rt
1.3 Reagents: Citric acid Solvents: Water
Référence
- Synthesis of PD-1/PD-L1 inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Solvents: Tetrahydrofuran
Référence
- Abnormal nucleophilic substitution of 3-trichloromethylpyridines by methoxide, Tetrahedron Letters, 1984, 25(49), 5693-6
Méthode de production 10
Conditions de réaction
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Référence
- Compounds for treating spinal muscular atrophy, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 1 h, -78 °C
1.2 30 min, -78 °C; 30 min
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 30 min, -78 °C; 30 min
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
Référence
- 7-Azaindole compounds for modulating c-Fms and/or c-Kit activity and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.2 -78 °C; 3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C; 3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
- Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes, ACS Medicinal Chemistry Letters, 2021, 12(3), 451-458
Méthode de production 13
Conditions de réaction
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; 5 min, -78 °C; 1 h, -78 °C
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt
1.2 1.5 h, -78 °C
1.3 Reagents: Acetic acid ; 30 min, -78 °C → rt
Référence
- Preparation of thiophene, pyridine and piperidine derivatives as inhibitors of the PD-1/PD-L1 protein-protein interaction for the treatment of cancer, viral and bacterial infections, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Solvents: Methanol ; rt → 55 °C; 3 h, 55 °C
Référence
- Preparation of 7-phenoxychroman carboxylic acid derivatives for treating and preventing immunological diseases, World Intellectual Property Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Heptane ; 1 h, -78 °C
1.2 30 min, -78 °C; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 30 min, -78 °C; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Référence
- Practical total syntheses of acromelic acids A and B, Chemical & Pharmaceutical Bulletin, 2016, 64(7), 723-732
Méthode de production 16
Conditions de réaction
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran , Heptane ; 1 h, -78 °C
1.2 -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Référence
- Practical Total Syntheses of Acromelic Acids A and B, Organic Letters, 2014, 16(7), 1980-1983
Méthode de production 17
Conditions de réaction
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 3 - 4 h, -78 °C
1.3 Reagents: Acetic acid ; 1 h, pH 6, -78 °C
1.2 3 - 4 h, -78 °C
1.3 Reagents: Acetic acid ; 1 h, pH 6, -78 °C
Référence
- Preparation of tricyclic compounds as mPGES-1 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 18
Conditions de réaction
Référence
- 7-Azaindole derivatives and their preparation, pharmaceutical compositions and use for modulating c-kit and c-fms activity, World Intellectual Property Organization, , ,
Méthode de production 19
Conditions de réaction
Référence
- Process for the production of compounds having 5- to 10-membered aromatic heterocycles with alkylmagnesium monoamides, World Intellectual Property Organization, , ,
Méthode de production 20
Conditions de réaction
Référence
- Nitrogenous heterocyclic derivative, medicinal composition containing the same, medicinal use thereof, and intermediate therefor, World Intellectual Property Organization, , ,
6-Chloro-2-methoxynicotinaldehyde Raw materials
- (6-Chloro-2-methoxypyridin-3-YL)methanol
- (2-Chloro-6-methoxypyridin-3-yl)methanol
- 2,6-Dichloropyridine-3-carbaldehyde
- 2-Chloro-5-(trichloromethyl)pyridine
- 2-Chloro-6-methoxypyridine
6-Chloro-2-methoxynicotinaldehyde Preparation Products
6-Chloro-2-methoxynicotinaldehyde Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:95652-81-6)6-Chloro-2-methoxynicotinaldehyde
Numéro de commande:A858964
État des stocks:in Stock
Quantité:25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:15
Prix ($):273.0
Courriel:sales@amadischem.com
6-Chloro-2-methoxynicotinaldehyde Littérature connexe
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:95652-81-6)6-Chloro-2-methoxynicotinaldehyde
Pureté:99%
Quantité:25g
Prix ($):273.0